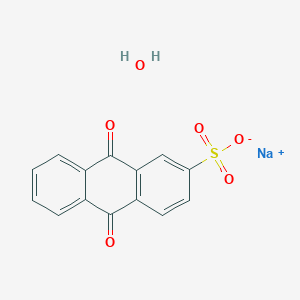

Sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate hydrate

Description

Properties

IUPAC Name |

sodium;9,10-dioxoanthracene-2-sulfonate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O5S.Na.H2O/c15-13-9-3-1-2-4-10(9)14(16)12-7-8(20(17,18)19)5-6-11(12)13;;/h1-7H,(H,17,18,19);;1H2/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHILLYASAGTPOI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)[O-].O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NaO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153277-35-1 | |

| Record name | Anthraquinone-2-sulfonic acid, sodium salt monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the photophysical properties of Sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate hydrate?

An In-depth Technical Guide to the Photophysical Properties of Sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate hydrate (Alizarin Red S)

Authored by a Senior Application Scientist

Foreword: Unveiling the Photophysics of a Classic Dye

This compound, more commonly known as Alizarin Red S (ARS), is an anthraquinone dye with a rich history spanning over a century.[1] Its utility extends from classical histology for staining calcium deposits in tissues to modern applications in analytical chemistry and biomedical research.[1][2] The foundation of its diverse applications lies in its fascinating and environment-sensitive photophysical properties. This guide provides a deep dive into the core photophysical characteristics of ARS, offering both foundational knowledge and practical experimental insights for researchers, scientists, and professionals in drug development. We will explore the interplay of its molecular structure with light, the influence of its environment on its spectroscopic signature, and the methodologies to accurately characterize these properties.

Molecular Architecture and Electronic Behavior

Alizarin Red S is a water-soluble, sulfonated derivative of alizarin.[3] Its structure is built upon a 9,10-anthraquinone core, which is the primary chromophore responsible for its color. The key functional groups that dictate its photophysical behavior are:

-

Anthraquinone Core: The conjugated system of three fused benzene rings with two carbonyl groups is responsible for the strong absorption in the UV-visible region.

-

Hydroxyl Groups (-OH): The two hydroxyl groups at the C-1 and C-2 positions are crucial. They are involved in intramolecular hydrogen bonding and are the sites for deprotonation, which is highly dependent on the pH of the environment.[4] This pH sensitivity is a hallmark of ARS.

-

Sulfonate Group (-SO₃⁻): The sodium sulfonate group at the C-3 position imparts high water solubility, a critical feature for its application in biological systems, distinguishing it from its parent compound, alizarin.[3]

The electronic transitions in ARS are primarily of π-π* character, arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system.[4] The energy of these transitions, and thus the color of the dye, is exquisitely sensitive to its immediate chemical environment.

Absorption and Emission Properties: A Spectroscopic Profile

The interaction of Alizarin Red S with light is fundamentally characterized by its absorption and fluorescence spectra. These properties are not static but are dynamically influenced by solvent polarity, pH, and interactions with other molecules, particularly metal ions.

UV-Visible Absorption Spectroscopy

ARS exhibits strong absorption in the visible spectrum.[3] The position and intensity of its absorption bands are highly dependent on the solvent and pH. In an aqueous solution at a pH of approximately 4.1, ARS displays absorption bands at around 259 nm, 333 nm, and 423 nm.[5] The absorption spectrum is known to be strongly dependent on pH due to different deprotonation equilibria.[1] For instance, in acidic aqueous solutions (pH < 4), an absorption band is observed around 420 nm, which diminishes at higher pH values as other bands appear.[1] This solvatochromic and pH-dependent behavior is a direct consequence of how the solvent and proton concentration stabilize the ground and excited electronic states of the molecule. A red shift (bathochromic shift) in the absorption spectrum is observed with a reduction in the dielectric constant of the medium.[6]

| Solvent/Condition | Absorption Maximum (λmax) | Reference |

| Aqueous Solution (pH 4.1) | 423 nm, 333 nm, 259 nm | [5] |

| Aqueous Solution | 428 nm | [6] |

| Ethanol | ~250 nm | [7] |

| DMSO | ~430 nm | [8] |

Fluorescence Spectroscopy

A key characteristic of Alizarin Red S and its derivatives is their generally low fluorescence quantum yield, which is estimated to be around 1%.[3] Despite this, an emission band can be detected. For example, when complexed with cations like calcium, ARS can exhibit orange-red fluorescence with an emission peak around 570 nm when excited at approximately 500 nm.[9] The weak fluorescence is partly attributed to efficient non-radiative decay pathways, including an excited-state intramolecular proton transfer (ESIPT) process. This process involves the transfer of a proton from a hydroxyl group to a nearby carbonyl oxygen in the excited state, leading to the formation of a tautomer that has different emissive properties.[3] The emission from this tautomeric form is significantly red-shifted (bathochromic shift) compared to the "normal" excited form.[3]

| Property | Value | Conditions | Reference |

| Fluorescence Quantum Yield (ΦF) | ~1% | Varies with environment | [3] |

| Emission Maximum (λem) | ~570 nm | Complexed with Calcium | [9] |

| Emission Maximum (λem) | ~650 nm | In transient spectra | [3] |

Excited-State Dynamics and Environmental Influences

Upon absorption of a photon, the ARS molecule is promoted to an excited electronic state. The subsequent de-excitation pathways determine its overall photophysical response.

Excited-State Lifetime and Relaxation

Femtosecond transient absorption spectroscopy studies have revealed that ARS in an aqueous solution undergoes rapid relaxation after excitation. The excited-state lifetime is on the order of picoseconds. For instance, in an aqueous solution of Na(ARS), a relaxation time of approximately 19 ps has been reported after excitation at 530 nm.[3] These fast relaxation dynamics are consistent with the low fluorescence quantum yield, as non-radiative decay processes dominate the de-excitation pathway.

Solvatochromism

Solvatochromism describes the change in the color of a solution when a solute is dissolved in different solvents.[10] ARS exhibits this phenomenon, where changes in solvent polarity alter the stabilization of its ground and excited states, leading to shifts in its absorption and emission spectra.[1][6] Generally, a reduction in the dielectric constant of the medium can cause a red shift in the absorption spectra of ARS.[6] This indicates that the excited state is more polar than the ground state and is better stabilized by more polar solvents.

pH Dependence

The pH of the solution is one of the most critical factors influencing the photophysical properties of ARS. The hydroxyl groups of ARS can be deprotonated at different pH values, leading to various anionic species, each with a distinct absorption spectrum. This property makes ARS a useful pH indicator.[1] The absorption spectra of ARS at different pH values show a clear isosbestic point, indicating an equilibrium between two or more species.[11]

Caption: pH-dependent equilibrium of Alizarin Red S.

Interaction with Metal Ions and Quenching

Alizarin Red S is well-known for its ability to form chelate complexes with metal ions, most notably calcium (Ca²⁺).[3] This interaction forms the basis of its use in histology to stain for calcified tissues.[1] The formation of these complexes significantly alters the photophysical properties of ARS, often leading to the formation of a colored precipitate and changes in fluorescence. For instance, the addition of lanthanum ions (La³⁺) induces a bathochromic shift in the absorption spectrum.[8] Furthermore, the fluorescence of ARS can be quenched by certain substances. For example, chitosan has been shown to quench the fluorescence of ARS, a phenomenon that can be used for its quantitative determination.[12]

Experimental Protocols for Photophysical Characterization

To ensure the generation of reliable and reproducible data, standardized experimental protocols are essential. The following sections outline the methodologies for key photophysical measurements.

Protocol: UV-Visible Absorption Spectroscopy

This protocol details the steps to obtain the absorption spectrum of ARS.

Rationale: The absorbance of a solution is directly proportional to the concentration of the absorbing species (Beer-Lambert Law). This measurement provides the wavelengths of maximum absorption (λmax) and the molar extinction coefficient (ε), which is a measure of how strongly the molecule absorbs light at a specific wavelength.

Step-by-Step Methodology:

-

Solution Preparation: Prepare a stock solution of Alizarin Red S in the desired solvent (e.g., deionized water, ethanol, or DMSO) of a known concentration (e.g., 1 mM). Ensure the ARS is fully dissolved.

-

Dilution: Dilute the stock solution to a working concentration that results in a maximum absorbance between 0.1 and 1.0 AU (Absorbance Units). This range ensures linearity and accuracy. A typical concentration for UV-Vis measurements is in the micromolar range.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 15-20 minutes to ensure a stable output.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent used for dilution. Place it in the spectrophotometer and record a baseline (blank) spectrum. This corrects for any absorbance from the solvent and the cuvette itself.

-

Sample Measurement: Rinse the cuvette with the ARS solution, then fill it with the sample. Place the cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-700 nm).[5]

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax). If the concentration and path length are known, calculate the molar extinction coefficient (ε) using the Beer-Lambert Law (A = εcl).

Protocol: Fluorescence Quantum Yield (ΦF) Determination (Comparative Method)

This protocol describes how to measure the fluorescence quantum yield of ARS relative to a known standard.

Rationale: The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The comparative method, using a standard with a known quantum yield, is a widely accepted and accessible technique.[13]

Caption: Workflow for comparative fluorescence quantum yield measurement.

Step-by-Step Methodology:

-

Standard Selection: Choose a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to ARS. For ARS, a standard like Rhodamine 6G in ethanol could be considered, though careful selection based on the specific emission range is crucial.[13]

-

Solution Preparation: Prepare a series of dilute solutions of both the ARS sample and the standard in the same solvent. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 AU to minimize inner filter effects.

-

Absorbance Measurement: Record the UV-Vis absorption spectra for all prepared solutions of the sample and the standard.

-

Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectrum of each solution, exciting at the same wavelength used for the absorbance measurements. Ensure the excitation and emission slit widths are kept constant for all measurements.

-

Data Analysis:

-

Integrate the area under the fluorescence emission curves for both the sample (Isam) and the standard (Istd).

-

Note the absorbance at the excitation wavelength for the sample (Asam) and the standard (Astd).

-

Record the refractive index of the solvent for the sample (ηsam) and the standard (ηstd). If the same solvent is used, this ratio is 1.

-

Calculate the quantum yield of the sample (Φsam) using the following equation:

Φsam = Φstd * (Isam / Istd) * (Astd / Asam) * (ηsam² / ηstd²)

-

Conclusion: A Versatile Tool for Science and Technology

The photophysical properties of this compound are a compelling example of how molecular structure dictates function. Its strong, environment-sensitive absorption, coupled with its characteristic low fluorescence and well-defined interactions with metal ions and protons, underpins its widespread use. For researchers in materials science, biology, and medicine, a thorough understanding of its photophysics is paramount for leveraging its capabilities, whether for visualizing biological processes, developing new analytical sensors, or designing novel materials. The protocols and data presented in this guide serve as a robust starting point for the accurate and insightful characterization of this enduringly relevant molecule.

References

-

Wingen, M., et al. (2023). Excited State Dynamics of Alizarin Red S Nanoparticles in Solution. Molecules, 28(15), 5729. [Link]

-

Sharifi, S., et al. (2018). Fluorescence and Nonlinear Optical Properties of Alizarin Red S in Solvents and Droplet. Journal of Fluorescence, 28(4), 1031-1039. [Link]

-

Frontera, A., et al. (2020). Adjusting UV-Vis Spectrum of Alizarin by Insertion of Auxochromes. Molecules, 25(17), 3959. [Link]

-

Wingen, M., et al. (2023). Excited State Dynamics of Alizarin Red S Nanoparticles in Solution. National Center for Biotechnology Information. [Link]

-

Taniguchi, M., & Lindsey, J. S. (2018). Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and Photobiology, 94(2), 290-327. [Link]

-

Justino, C. I. C., et al. (2022). Structural and Vibrational Characterizations of Alizarin Red S. Molecules, 27(22), 7793. [Link]

-

Li, Q., et al. (2008). Fluorescence quenching method for the determination of chitosan with Alizarin red S. Carbohydrate Polymers, 71(2), 309-313. [Link]

-

Wingen, M., et al. (2023). Excited State Dynamics of Alizarin Red S Nanoparticles in Solution. ResearchGate. [Link]

-

Niazi, A., et al. (2006). The acidity constants of Alizarine Red S in micellar media. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 65(1), 21-25. [Link]

-

Wikipedia. (n.d.). Solvatochromism. Retrieved from [Link]

-

Lohelper, D., et al. (2014). Fluorescence Quantum Yield Measurements of Fluorescent Proteins: A Laboratory Experiment for a Biochemistry or Molecular Biophysics Laboratory Course. Biochemistry and Molecular Biology Education, 42(4), 344-351. [Link]

-

Justino, C. I. C., et al. (2023). Spectroscopic and DFT Study of Alizarin Red S Complexes of Ga(III) in Semi-Aqueous Solution. Molecules, 28(3), 1334. [Link]

-

ScienCell Research Laboratories. (n.d.). Alizarin Red S Staining Quantification Assay (ARed-Q). Retrieved from [Link]

Sources

- 1. Adjusting UV‐Vis Spectrum of Alizarin by Insertion of Auxochromes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alizarin Red S Staining Quantification Assay (ARed-Q) [sciencellonline.com]

- 3. Excited State Dynamics of Alizarin Red S Nanoparticles in Solution | MDPI [mdpi.com]

- 4. Spectroscopic and DFT Study of Alizarin Red S Complexes of Ga(III) in Semi-Aqueous Solution [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Fluorescence and Nonlinear Optical Properties of Alizarin Red S in Solvents and Droplet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PhotochemCAD | Alizarin Red S [photochemcad.com]

- 8. Excited State Dynamics of Alizarin Red S Nanoparticles in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Solvatochromism - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate Hydrate: A Foundational Moiety for Chemical Innovation

An In-depth Technical Guide for Researchers and Scientists

Executive Summary: This technical guide provides a comprehensive overview of Sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate hydrate, a key chemical compound widely recognized by its synonyms, Anthraquinone-2-sulfonic acid sodium salt hydrate or AMS. We will delve into its core chemical identity, physicochemical properties, synthesis, and critical applications. This document is tailored for researchers, scientists, and drug development professionals, offering field-proven insights into its utility as a versatile chemical intermediate and analytical tool, while distinguishing it from structurally related compounds used in biological staining.

Core Chemical Identity and Structure

The precise identification of a chemical entity is paramount for reproducibility in research and development. This section delineates the formal nomenclature and structural representation of the title compound.

IUPAC Nomenclature and Synonyms

The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate .[1][2][3] In computational and database contexts, it may be rendered as sodium;9,10-dioxoanthracene-2-sulfonate .[1][4]

Due to its widespread use in various industrial and laboratory settings, it is known by several common names and synonyms:

It is crucial for researchers to recognize these synonyms to effectively search literature and supplier databases. The primary CAS Registry Number for the hydrate form is 153277-35-1 , while the anhydrous salt is registered under 131-08-8 .[1][2][5]

Chemical Structure

The molecule is built upon a tricyclic aromatic core of anthracene, which is oxidized to a quinone at the 9 and 10 positions. A sulfonate group (–SO₃⁻) is attached at the C2 position, rendering the molecule water-soluble, particularly as its sodium salt. The term "hydrate" indicates the incorporation of one or more water molecules within the crystalline structure.

Caption: 2D representation of the core chemical structure.

Physicochemical Properties

Understanding the physical and chemical properties is essential for designing experiments, developing formulations, and ensuring safe handling.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₉NaO₆S (Monohydrate) | [4] |

| C₁₄H₇NaO₅S (Anhydrous) | [2][6] | |

| Molecular Weight | ~328.27 g/mol (Monohydrate) | [4] |

| ~310.26 g/mol (Anhydrous) | [2][7] | |

| Appearance | White to cream or pale brown powder | [8][9] |

| Solubility | Soluble in hot and cold water; Insoluble in alcohol and ether | [1][8][10] |

| Melting Point | >300 °C | [8] |

| Stability | Stable under standard conditions | [8] |

| Incompatibilities | Strong oxidizing agents | [8][10] |

Synthesis Pathway and Rationale

The primary industrial and laboratory synthesis of Sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate is achieved through the electrophilic aromatic sulfonation of anthraquinone.[2]

Mechanistic Principle

The reaction leverages fuming sulfuric acid (oleum), a source of sulfur trioxide (SO₃), which acts as a potent electrophile. The electron-rich aromatic system of anthraquinone attacks the SO₃, leading to the formation of a sulfonic acid group. The directing effects of the carbonyl groups on the anthraquinone ring favor substitution at the C2 (beta) position in the absence of a mercury catalyst.

Laboratory Synthesis Protocol

The following protocol is adapted from established methodologies.[11]

Objective: To synthesize Sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate from anthraquinone.

Materials:

-

Finely divided, dry anthraquinone

-

Oleum (25% SO₃)

-

Deionized water

-

Calcium carbonate (CaCO₃)

-

Sodium carbonate (Na₂CO₃) solution

Procedure:

-

Sulfonation: Cautiously add 100g of dry anthraquinone to 150g of 25% oleum with continuous stirring, maintaining the temperature between 25-30°C.

-

Rationale: This controlled addition prevents a dangerous exothermic reaction. Oleum provides the high concentration of electrophilic SO₃ needed to sulfonate the deactivated anthraquinone ring system.

-

-

Heating: Gradually raise the temperature to 120°C over 4 hours, then to 140°C over an additional 2 hours. The reaction vessel must be sealed to prevent the loss of volatile SO₃.

-

Rationale: The elevated temperature provides the necessary activation energy to overcome the deactivating effect of the carbonyl groups and drive the reaction to completion.

-

-

Quenching & Precipitation: After cooling, cautiously pour the reaction mixture into 3 liters of cold water. Unreacted anthraquinone will precipitate.

-

Rationale: This step quenches the reaction and dilutes the acid. The sulfonated product is water-soluble, while the starting material is not, allowing for an initial separation.

-

-

Filtration: Filter the solution to remove the unreacted anthraquinone.

-

Neutralization & Purification: Add calcium carbonate to the filtrate until the solution is neutralized. Filter off the resulting calcium sulfate precipitate.

-

Rationale: Calcium carbonate neutralizes the excess sulfuric acid, precipitating it as insoluble calcium sulfate. The desired product remains in solution as its calcium salt.

-

-

Salt Conversion: To the filtrate, add a dilute sodium carbonate solution to precipitate calcium as calcium carbonate.

-

Rationale: This step converts the soluble calcium salt of the product into the desired soluble sodium salt.

-

-

Isolation: Filter the solution to remove the calcium carbonate. Evaporate the filtrate to a volume of approximately 400 ml and allow it to cool. The product, this compound, will crystallize as silvery plates.

-

Final Collection: Collect the crystals by filtration and wash with a small amount of cold water.

Caption: Workflow for the synthesis of the target compound.

Applications in Research and Industry

While its largest-scale use is as a catalyst in the paper pulping industry[2][5], its relevance to the scientific and drug development community lies in its role as a versatile chemical precursor and analytical agent.

Intermediate for Dyes, Pigments, and Probes

The anthraquinone scaffold is a privileged structure in color chemistry. Sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate serves as a foundational building block for creating more complex functional dyes.[6][7][12] The sulfonate group provides water solubility, while the aromatic rings can be further functionalized (e.g., via amination, hydroxylation) to tune the molecule's spectroscopic properties. This makes it a valuable starting material for developing novel fluorescent probes or biological stains. It has also been investigated for its use as an in-situ photochemical fluorescence probe.[5][10]

Critical Distinction: Alizarin Red S

In the context of biological research, it is imperative to distinguish Sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate from the well-known histological stain, Alizarin Red S .

-

Alizarin Red S (IUPAC: Sodium 3,4-dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate) is a derivative that contains two additional hydroxyl groups at the 3 and 4 positions.[13]

-

Function: These adjacent hydroxyl groups are critical for the function of Alizarin Red S, as they act as a chelating site for calcium ions. This chelation forms a vivid red lake pigment, allowing for the specific staining and quantification of calcium deposits in tissues, a cornerstone technique in studies of osteogenesis and pathological calcification.[13][14]

The subject of this guide, lacking these hydroxyl groups, does not possess this calcium-chelating ability and cannot be used for this purpose. This distinction underscores the principle of structure-activity relationships, where minor structural modifications lead to profoundly different biological or chemical functions.

Analytical Methodologies

Accurate quantification and purity assessment are critical for any chemical used in research.

High-Performance Liquid Chromatography (HPLC)

A robust method for the analysis of Sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate utilizes reverse-phase HPLC.[15]

| Parameter | Specification | Rationale |

| Column | C18 Reverse-Phase (e.g., Newcrom R1) | Provides excellent retention and separation for moderately polar aromatic compounds. |

| Mobile Phase | Acetonitrile and Water with an acid modifier | A standard mobile phase for RP-HPLC. Acetonitrile serves as the organic (strong) solvent, and water as the aqueous (weak) solvent. |

| Acid Modifier | Phosphoric Acid or Formic Acid | The acid suppresses the ionization of any residual silanol groups on the column and ensures the analyte is in a consistent protonation state, leading to sharp, symmetrical peaks. Formic acid is preferred for MS-compatible applications due to its volatility.[15] |

| Detection | UV-Vis Detector | The anthraquinone chromophore exhibits strong UV absorbance, making this a sensitive and reliable detection method. |

This HPLC method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.[15]

Safety and Handling

As a laboratory chemical, proper safety protocols must be observed.

-

Hazards: The compound is classified as a skin and eye irritant. It may also cause respiratory irritation.[10][16]

-

Handling: Handle in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid generating dust.[16]

-

Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[8][10]

Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.

Conclusion

This compound is more than a high-volume industrial chemical; it is a highly valuable and versatile platform molecule for scientific innovation. Its robust synthesis, water solubility, and reactive anthraquinone core make it an ideal starting point for the development of novel dyes, functional probes, and other specialized chemical entities. For professionals in drug discovery and life sciences, understanding its properties and, critically, its distinction from related functional molecules like Alizarin Red S, is key to leveraging its full potential in creating the next generation of research tools.

References

-

Wikipedia. Alizarin Red S. [Link]

-

PubChem. This compound. [Link]

-

SIELC Technologies. Separation of Sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate on Newcrom R1 HPLC column. [Link]

-

PubChem. 9,10-Dihydro-9,10-dioxoanthracene-2,6-disulphonic acid, sodium salt. [Link]

-

Wikipedia. Sodium 2-anthraquinonesulfonate. [Link]

-

PubChem. 1,2-Dihydroxyanthraquinone-3-sulfonic acid. [Link]

-

PubChem. Sodium alizarinesulfonate. [Link]

-

Thermo Fisher Scientific. 9,10-Anthraquinone-2-sulfonic acid sodium salt hydrate, 97% (dry wt.), water ca 4-6%. [Link]

-

Unilong Industry Co., Ltd. Sodium anthraquinone-2-sulfonate. [Link]

-

AiFanCHEM. Sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate. [Link]

-

PubChem. Sodium 2-anthraquinonesulfonate. [Link]

-

Anoxia Tools. Hydrate of sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate-5g. [Link]

-

MySkinRecipes. Sodium 5-amino-9,10-dioxo-9,10-dihydroanthracene-1-sulfonate. [Link]

-

Semantic Scholar. SYNTHETIC POTENTIAL OF 9,10-ANTHRAQUINONYLDIAZONIUM SALTS. [Link]

-

PrepChem.com. Preparation of sodium anthraquinone-2-sulfonate. [Link]

- Google Patents. CN111018687B - Synthesis method of 9, 10-anthraquinone.

Sources

- 1. 9,10-Anthraquinone-2-sulfonic acid sodium salt hydrate, 97% (dry wt.), water ca 4-6% | Fisher Scientific [fishersci.ca]

- 2. Sodium 2-anthraquinonesulfonate - Wikipedia [en.wikipedia.org]

- 3. Sodium 2-anthraquinonesulfonate | C14H7NaO5S | CID 23661981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C14H9NaO6S | CID 23666331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ANTHRAQUINONE-2-SULFONIC ACID, SODIUM SALT, MONOHYDRATE, 90 | 153277-35-1 [chemicalbook.com]

- 6. CAS 131-08-8: Anthraquinone-2-sulfonic acid, sodium salt, … [cymitquimica.com]

- 7. unilongindustry.com [unilongindustry.com]

- 8. Sodium anthraquinone-2-sulfonate | 131-08-8 [chemicalbook.com]

- 9. B24969.22 [thermofisher.com]

- 10. 9,10-Anthraquinone-2-sulfonic acid sodium salt hydrate, 97% (dry wt.), water ca 4-6% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. prepchem.com [prepchem.com]

- 12. Sodium 5-amino-9,10-dioxo-9,10-dihydroanthracene-1-sulfonate [myskinrecipes.com]

- 13. Alizarin Red S - Wikipedia [en.wikipedia.org]

- 14. scbt.com [scbt.com]

- 15. Sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate | SIELC Technologies [sielc.com]

- 16. fishersci.com [fishersci.com]

Synthesis and purification of Sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate hydrate.

An In-Depth Technical Guide to the Synthesis and Purification of Sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate Hydrate

This guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound, a water-soluble anthraquinone derivative with significant applications in dye synthesis and as a catalyst in the paper pulping industry.[1][2] This document is intended for researchers, chemists, and professionals in drug development and chemical manufacturing who require a detailed, practical understanding of this compound's preparation.

Introduction and Theoretical Background

Sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate, also known as sodium 2-anthraquinonesulfonate (AMS), is an important chemical intermediate.[1] The core of its synthesis lies in the electrophilic aromatic substitution reaction of sulfonation, where an electron-rich aromatic ring of anthraquinone is attacked by an electrophile, in this case, sulfur trioxide (SO₃).

The choice of sulfonating agent and reaction conditions is critical. Anthraquinone is a relatively deactivated aromatic system due to the two electron-withdrawing carbonyl groups. Therefore, a powerful sulfonating agent like oleum (fuming sulfuric acid, a solution of SO₃ in H₂SO₄) is required to drive the reaction forward.[3] Temperature control is another crucial parameter. The sulfonation of anthraquinone can lead to various mono- and di-sulfonated isomers.[4] The formation of the beta-sulfonated product (the 2- and 2,6- or 2,7- derivatives) is favored under specific temperature conditions, while alpha-isomers (1-, 1,5-, and 1,8-) are also possible, often requiring a catalyst like mercury.[4] This guide focuses on the synthesis of the 2-sulfonate derivative.

Synthesis of Sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate

The most established laboratory-scale method for synthesizing the title compound is the direct sulfonation of anthraquinone.[1]

Causality of Experimental Choices

-

Reactants : Finely divided, dry anthraquinone is used to maximize the surface area for reaction with the viscous oleum.[3] Oleum (containing 25% SO₃) serves as both the solvent and the sulfonating agent, providing a high concentration of the active electrophile, SO₃.[3]

-

Temperature Control : The initial addition is performed at a controlled temperature of 25-30°C to manage the exothermic reaction.[3] The subsequent gradual increase in temperature to 140°C is necessary to overcome the activation energy for the sulfonation of the deactivated anthraquinone ring.[3] Keeping the reaction vessel closed prevents the loss of volatile SO₃.[3]

-

Work-up : The reaction mixture is poured into a large volume of water to quench the reaction and dissolve the sulfonated product.[3] Unreacted anthraquinone is insoluble in water and can be easily removed by filtration.[3]

Experimental Workflow: Synthesis

Caption: Synthesis workflow for Sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate.

Detailed Synthesis Protocol

-

In a well-ventilated fume hood, cautiously add 100 g of dry, finely divided anthraquinone to 150 g of oleum (containing 25% sulfur trioxide) in a suitable reaction vessel, with continuous stirring. Maintain the temperature between 25-30°C during the addition.[3]

-

Once the addition is complete, raise the temperature of the mixture to 120°C over 4 hours using an oil bath.[3]

-

Further increase the temperature to 140°C and maintain for an additional 2 hours. The vessel must be kept closed to prevent the loss of sulfur trioxide.[3]

-

After the reaction period, cool the mixture to room temperature.[3]

-

Carefully and slowly pour the cooled reaction mixture into 3 liters of cold water with vigorous stirring. This step is highly exothermic and should be performed with caution.[3]

-

Filter the resulting suspension to remove the 25-40 g of unreacted anthraquinone. The filtrate contains the crude product.[3]

Purification of the Synthesized Product

The aqueous filtrate from the synthesis step contains the desired sodium anthraquinone-2-sulfonate, along with excess sulfuric acid. The purification process is designed to neutralize the acid and isolate the pure sodium salt.

Principles of Purification

-

Neutralization and Salt Conversion : The protocol described by PrepChem.com utilizes a two-step precipitation method.[3] First, calcium carbonate is added to neutralize the strong sulfuric acid, precipitating it as insoluble calcium sulfate. The desired product remains in solution as its calcium salt. Subsequently, sodium carbonate is added to precipitate the calcium as calcium carbonate, leaving the desired product in solution as the highly water-soluble sodium salt.[3] This is an elegant method to remove sulfate ions without introducing other soluble salts that might be difficult to separate later.

-

Recrystallization : This is a fundamental technique for purifying solid compounds.[5] The principle relies on the difference in solubility of the compound in a hot versus a cold solvent.[6] An ideal recrystallization solvent dissolves the compound sparingly at room temperature but readily at its boiling point.[7] For sodium anthraquinone-2-sulfonate, water is a suitable solvent as it is soluble in hot water and only slightly soluble in cold water.[8] The process involves dissolving the impure solid in a minimum amount of hot solvent, filtering out any insoluble impurities, and then allowing the solution to cool slowly, which causes the pure compound to crystallize while soluble impurities remain in the mother liquor.[6]

Experimental Workflow: Purification

Caption: Purification workflow for Sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate.

Detailed Purification Protocol

-

To the filtrate obtained from the synthesis work-up, add calcium carbonate in portions with stirring until the solution is completely neutralized (i.e., effervescence ceases).[3]

-

Filter the mixture to remove the precipitated calcium sulfate.[3]

-

To the new filtrate, add a dilute solution of sodium carbonate to precipitate the calcium ions as calcium carbonate.[3]

-

Filter off the calcium carbonate. The resulting filtrate contains the purified sodium salt of anthraquinone-2-sulfonic acid.[3]

-

Evaporate the filtrate to a volume of approximately 400 ml and allow it to cool to room temperature.[3]

-

Let the solution stand for about 2 days, during which time the product will crystallize out as silvery, glistening plates.[3]

-

Collect the crystals by filtration and wash them with a small amount of cold water.[3]

-

Dry the crystals. The expected yield is 40-60% of the theoretical maximum. The product crystallizes with one molecule of water.[3]

Characterization and Data

Proper characterization is essential to confirm the identity and purity of the final product.

Physicochemical Properties

The following table summarizes key properties of this compound.

| Property | Value | Source(s) |

| IUPAC Name | Sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate | [1] |

| Synonyms | Sodium 2-anthraquinonesulfonate, Silver salt | [1] |

| CAS Number | 131-08-8 (anhydrous), 153277-35-1 (monohydrate) | [1][9] |

| Molecular Formula | C₁₄H₇NaO₅S (anhydrous), C₁₄H₉NaO₆S (monohydrate) | [1][10] |

| Molecular Weight | 310.26 g/mol (anhydrous), 328.27 g/mol (monohydrate) | [8][10] |

| Appearance | White to yellow powder/crystals | [9] |

| Melting Point | >300 °C | [8][9] |

| Solubility | Soluble in hot water, slightly soluble in cold water, insoluble in alcohol or ether. | [8] |

Analytical Methods

-

High-Performance Liquid Chromatography (HPLC): This is a powerful technique for assessing the purity of the final compound. A reverse-phase (RP) HPLC method can be employed using a mobile phase of acetonitrile and water with an acid modifier like phosphoric or formic acid.[11] Commercial standards are available for comparison.[12]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of key functional groups. Expected characteristic peaks would include those for the sulfonate group (S=O stretches), carbonyl groups (C=O stretches), and aromatic C-H and C=C bonds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are definitive methods for structural elucidation, confirming the substitution pattern on the anthraquinone core.

-

UV-Visible Spectroscopy: The anthraquinone core is a chromophore, and UV-Vis spectroscopy can be used to confirm its presence and may be useful for quantitative analysis.

References

-

Preparation of sodium anthraquinone-2-sulfonate. PrepChem.com. [Link]

-

Preparation of Alizarin Red S. PrepChem.com. [Link]

-

ALIZARIN. Chemistry Education. [Link]

-

Sodium 2-anthraquinonesulfonate. Wikipedia. [Link]

-

Alizarin: Structure, Properties & Preparation. Study.com. [Link]

-

Sodium anthraquinone-2-sulfonate. MySkinRecipes. [Link]

-

This compound. PubChem. [Link]

-

Alizarin Red S. Wikipedia. [Link]

-

Sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate. SIELC Technologies. [Link]

-

9,10-Anthraquinone-2-sulfonate sodium salt. Surfactant - 表面活性剂百科. [Link]

- Sulfonation of anthraquinone in sulfur dioxide solvent.

-

Recrystallization. University of California, Los Angeles. [Link]

-

9,10-Dihydro-9,10-dioxoanthracene-2,6-disulphonic acid, sodium salt. PubChem. [Link]

-

Chemical structure of alizarin red S. ResearchGate. [Link]

-

Sodium anthraquinone-2-sulfonate. Unilong Industry Co., Ltd. [Link]

-

[Alizarin red S staining of calcium compound crystals in synovial fluid]. PubMed. [Link]

-

2.1: RECRYSTALLIZATION. Chemistry LibreTexts. [Link]

-

Hydrate of sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate-5g. Anoxia Tools. [Link]

-

Carrying out a recrystallisation. YouTube. [Link]

-

Alizarin Red S Stain (2%) (ARed). ScienCell Research Laboratories. [Link]

-

SYNTHETIC POTENTIAL OF 9,10-ANTHRAQUINONYLDIAZONIUM SALTS. Semantic Scholar. [Link]

Sources

- 1. Sodium 2-anthraquinonesulfonate - Wikipedia [en.wikipedia.org]

- 2. unilongindustry.com [unilongindustry.com]

- 3. prepchem.com [prepchem.com]

- 4. US4124606A - Sulfonation of anthraquinone in sulfur dioxide solvent - Google Patents [patents.google.com]

- 5. people.chem.umass.edu [people.chem.umass.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. Sodium anthraquinone-2-sulfonate [myskinrecipes.com]

- 9. ANTHRAQUINONE-2-SULFONIC ACID, SODIUM SALT, MONOHYDRATE, 90 | 153277-35-1 [chemicalbook.com]

- 10. This compound | C14H9NaO6S | CID 23666331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate | SIELC Technologies [sielc.com]

- 12. 蒽醌-2-磺酸钠 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

Solubility of Sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate hydrate in aqueous and organic solvents.

A Technical Guide to the Solubility of Sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate Hydrate

Introduction

Sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate, also commonly known as sodium anthraquinone-2-sulfonate or by its dye name, Alizarin Red S, is a versatile organic compound.[1] Its molecular structure, featuring a large polycyclic aromatic anthraquinone core and an ionic sulfonate group, imparts distinct solubility characteristics that are fundamental to its wide range of applications. These applications include its use as a catalyst in the paper pulping industry, a dye intermediate, and a histochemical stain for detecting calcium deposits in biological tissues.[1][2] This guide provides an in-depth analysis of the solubility of its hydrate form in various solvent systems, offering critical insights for researchers, chemists, and professionals in drug development.

Part 1: Aqueous Solubility Profile

The presence of the sodium sulfonate (-SO₃⁻Na⁺) group makes the molecule highly polar, rendering it readily soluble in aqueous systems.[3] This characteristic is the primary driver for its use in many biological and industrial processes that occur in water.

Key Factors Influencing Aqueous Solubility:

-

Polarity: The ionic sulfonate group provides strong dipole-dipole and ion-dipole interactions with water molecules, facilitating dissolution.[4][5] Water molecules can effectively solvate the sodium cation and the sulfonate anion, overcoming the crystal lattice energy of the solid.

-

Temperature: As with most solid solutes, the solubility of this compound in water increases with temperature. It is described as soluble in cold water and even more so in hot water.[2][6][7][8][9][10] This property can be leveraged to prepare concentrated stock solutions.

-

pH: The sulfonate group is the salt of a strong sulfonic acid, meaning it remains ionized across a very wide pH range.[5] This ensures its water solubility is largely maintained in acidic, neutral, and alkaline aqueous solutions. While the compound itself is used as a pH indicator, its fundamental solubility is not drastically compromised by pH changes typically encountered in laboratory settings.

Quantitative Aqueous Solubility Data

| Solvent | Solubility | Temperature | Source(s) |

| Water | Soluble / Miscible | Standard | [3][11][12] |

| Cold Water | Slightly Soluble to Soluble | Cold | [2][7][8] |

| Hot Water | Soluble | Hot | [2][6][7][8][9][10] |

Note: While many sources confirm high water solubility, precise g/L values are not consistently reported across technical data sheets, indicating that for most applications, it is considered sufficiently soluble to be non-limiting.

Part 2: Solubility in Organic Solvents

The solubility of this compound in organic solvents is inversely related to its aqueous solubility and is dictated by the solvent's polarity. As an ionic salt, it exhibits poor solubility in nonpolar and weakly polar organic solvents.

Solvent Class Analysis:

-

Protic Polar Solvents: In solvents like ethanol and methanol, the compound is generally described as slightly soluble to insoluble.[2][6][7][8][9][10] While these alcohols have polar hydroxyl groups capable of hydrogen bonding, their polarity is insufficient to effectively solvate the ionic salt compared to water.

-

Aprotic Polar Solvents: There is some solubility in polar aprotic solvents. For instance, it is reported as soluble in DMSO at 2.3 mg/mL.[13] Solvents like dimethylformamide (DMF) and acetonitrile may also dissolve small amounts of the compound.[14][15]

-

Nonpolar Solvents: The compound is consistently reported as insoluble in nonpolar solvents like ether.[2][6][7][8][9][10] The large, nonpolar anthraquinone backbone is not sufficient to overcome the strong ionic interactions of the sulfonate group, preventing dissolution in solvents that rely on weaker van der Waals forces.

Qualitative Organic Solvent Solubility Data

| Solvent | Polarity | Type | Reported Solubility | Source(s) |

| Ethanol | Polar | Protic | Insoluble / Slightly Soluble | [13][16] |

| Methanol | Polar | Protic | Slightly Soluble | [15] |

| Acetone | Polar | Aprotic | Slightly Soluble | [16][17] |

| Diethyl Ether | Nonpolar | Aprotic | Insoluble | [2][6][7][8][9][10] |

| DMSO | Polar | Aprotic | 2.3 mg/mL | [13] |

| Cellosolve | Polar | Protic | Soluble | [16][17] |

Part 3: Experimental Protocol for Solubility Determination

For applications requiring precise solubility values, the saturated shake-flask method followed by UV-Visible spectrophotometry is a reliable and accessible technique. This is particularly suitable for a chromophoric compound like Sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate.

Principle: An excess of the solid solute is equilibrated with the solvent of interest at a constant temperature. After equilibrium is reached, the undissolved solid is removed, and the concentration of the dissolved solute in the supernatant is quantified.

Detailed Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the chosen solvent (e.g., ultrapure water, ethanol) in a sealed, airtight container such as a screw-cap vial or flask. Causality: Using excess solute ensures that the solution reaches saturation.

-

Equilibration: Place the sealed container in a constant-temperature shaker or incubator (e.g., 25 °C). Agitate the mixture for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. Causality: Continuous agitation and a sufficient time frame are critical for the dissolution process to reach a steady state, defining thermodynamic solubility.

-

Phase Separation: After equilibration, allow the suspension to settle. Carefully remove the saturated solution (supernatant) without disturbing the solid sediment. To ensure complete removal of undissolved particles, centrifuge the sample and collect the supernatant, or filter it using a syringe filter (e.g., 0.22 µm PTFE or appropriate material). Causality: This step is the most critical for accuracy; any suspended solid will artificially inflate the measured concentration.

-

Quantification (UV-Vis Spectrophotometry):

-

Calibration Curve: Prepare a series of standard solutions of known concentrations from a stock solution. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot absorbance versus concentration to create a Beer-Lambert Law calibration curve.

-

Sample Analysis: Dilute the saturated supernatant with the solvent to bring its absorbance into the linear range of the calibration curve. Measure its absorbance at λmax.

-

Calculation: Use the equation from the calibration curve to determine the concentration of the diluted sample, then account for the dilution factor to calculate the final solubility in units like mg/mL or mol/L.

-

Experimental Workflow: Shake-Flask Solubility Determination

Caption: Interplay between solubility and key application areas.

References

- Alizarin red S, histochemical stain (CAS 130-22-3). Abcam. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrsupBz0O8pEpiyhB9d23TgeKxS0jU_cRGMiiI6wvbNR8-vfL5PXc4VQ8_ZcQ-K9X8D12QOvC_pxfXj3z0Rc4iUPTYZ6jwysm66hivQue93eFxsRQIDjR2aFIu43VpTVkAtgPIStjIt4c0uWjr2CG4RObMxj0KXgiJfOj7dgxlT_LQUTh0XfbLu_Y5WRhZeO2qJ10owB-H5g==]

- Sodium anthraquinone-2-sulfonate. Jinan Future chemical Co.,Ltd. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVdFGrmeYW7dOYQMcRAeLP1VZ-_vKV7JCzNWbxxcPxPo1zz47R9W1DW5xDeKK7cfoea4NLBWmQLyFv4OZfFMIH-0jRsPzdAkWp6VR8q7WRR7irmQqWUMzIwXoGwY9o95PTj8bAwNDgYOnuNQd084gsZQgZVF159RgM4vFIjcoA2wDWX7PXaCMsjFbnpO8=]

- Alizarin Red S | 130-22-3. ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSnhZGihgRguG4BzcUZ5RH78yHbr8tlSTQi8WkysyqmgYcgRWM9Pi91qX2hsTtWw2rfPbTLzGv0Rxhcokd-oA2OlWtk95nqdJ7E4HLi8ezxNe5IPLDHntjBWPDzd9NrZlzsRz75ZYGK3JJRweGSOF1pEzowkZEKug1VS-IP3Xg-g==]

- SODIUM ANTHRAQUINONE-2-SULFONATE. ChemBK. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFn71cSMEKvZgxEdAhy6QUiTZhSAqidlAquESCN4PYcLKUcpV0gkmI8bnYvF1zFj1zFs7IQZQIl_rJSDVTAGdP6DhlEDqz2yVv875XqSsVU2fOfNuIGYzjruaKWaKklTOgJq_NVEQGem68557JcSMryMbTh6OdfLfpZW2qH]

- Alizarin Red S. Solubility of Things. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxcdm_GyvkFKTlIHI1mj2hacbr4oLfj64EQXvFZvri9ACZRCjkfKggVPHEo8Htrwzkp-NoKQNf7zhAs_64nB6yYZ1JhTJDROLzYrEPHZEK-Cp8XYQeWj2b6Lpq4rjteWFGHHYh5rCLjie7zYwKlQcg3RjLM_nb5poPFpBXWjLBpAEVX6NzITwNB6b597erz2dqpLCkpfxTIUnB]

- ALIZARIN RED S AR (pH Indicator) (C.I.NO.58005). Oxford Lab Fine Chem LLP. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQpzEhyQ1F2F0mgmvITcN97n3Ixmtj4xYqp4i_F_COpSMQLg8fsq774JEdW1u7Tm3Ne2fANmJM0IMft9HZhS9OoSkAOMFVGf9uoTQgkKT9Wp-N6O1TYhbF_lmWTUYXtf9uEO5526U-jpLNbWWApUBGx1a2Y4icCJwJwC6zkyVMh4Y15TLMHIMZk1LQMXXlko91hbfsHqey2ybEXwu0YyWK_YtacpgSBB8=]

- Alizarin Red S CAS#: 130-22-3. ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_h6f11SFHcosRCl722Ke9uZ__7icNTCrypDP478Px97HPVb8sF_p4o85kbPsVGewlAmwUeeWKjKbl3AjUJGPejJnJZi4aVLc3BzDyV7tS4z7ib6n1uID7aTAVD76FQytCqBk2mRj_wLB1zY4qD42zYgCHmmJnPeugDaR4w2-0]

- CAS 131-08-8: Anthraquinone-2-sulfonic acid, sodium salt, monohydrate. CymitQuimica. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFF7sg5M8MQT5SuGwXdKn-l6HjoqJQTP0ZSNVaJEHSLVsj_7XyZaej3p6B3fj3NiijSI_jb13lYx7kWkgpcqEqKI3IVLHWwj2dWxQMGofoPmMYKN4nyjHibBf3YonTgvnt9]

- Sodium 2-anthraquinonesulfonate. Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGidxnW4UNXyf-3ZUopUKzyrnstZ3Lk_OcnDNvnrIISMy5TtJAFTrUKvFg5PGZMTY65TXnMoQv_zTNft475nOgVRkWeawZlKiuda_jZufybdo3HYStd0M-urHe86za0s69LsogX-15YAHpUoW-xNKwD-ClFIgunDT4=]

- 9,10-Anthraquinone-2-sulfonic acid sodium salt hydrate, 97% (dry wt.), water ca 4-6%. Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEozK3cjQgeH_RgmKUsNlStbkQ-SbLuFcRRoLzyRuSQ6v4xnzAY4RszkxGmh4WzcPfHdTVlcoiYoaCKS5CYUsQefpFwZyYuoFfNVJFfa-DMJP2iFNijeex7e4Xq-bCEKK1g6FL_YUnhGjzrZ9B0Bz6EJvsmNuTtTVJzyg8ylP689VDuNUQTyTUyQdUD-nix4DSvdkKxD7BG15V2Xt1iYQEbc-Ih-wXyYAAkH4aIKHLkKnGmt7Z_hpi8Hw==]

- Preparation of sodium anthraquinone-2-sulfonate. PrepChem.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWvrvsMhemKj-PJdfcrObpkSYNjdhJI8MuvggQPUl5X8kkaFRCTO4Dc58KbLmntjLWmuRPw-UW1H79EWZWNAg6Q-8ib2UbaRSXWAgjjAve3rCDjKSZgVsa8aoFQjkRXwi4vsK5jZuT8-Gg9VSEaA-77_uwFMRheUuoO05sWsPk3lR_]

- Anthraquinone-2-Sulfonic Acid CAS 131-08-8. Unilong. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbKYJNFGIExVhJOt2fAeNZnOC6K3ROatufn0nXL43ytvpEtq3y4H-iSDEVQenpNL0AOr4Joju8oKA0dcV2BS6B8n4OYGAPDUBlJDaJ5Ht1NUq_Up17Ln3taSGxwFkabyOagIDlBAyu4kcvz5wFEIePfMC9oxwsgIFd7eTrNPsacT9Snt1m-QSnFcJHoxtKrw==]

- 131-08-8 | CAS DataBase. ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErOMJ_aAiioIWq_sR-ZnO_cpnjKsT2eeSZ52VzbGYEZzHxIWRiF--r11doagzIL4sNNjm6GzAVg6nndDwk1CduOKMP-vciAtIJpXhloqadWc4bMbYj_UG9iHOMRJEod331f8T_cmNL_Q==]

- Anthraquinone-2-sulfonic acid sodium salt. Santa Cruz Biotechnology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpLq-l1A80A4ppgjdNZRv4QYHvYz1Fv7PXe8U0ZX2HDE2Yu5dZ8xdNxFdjEVa9DiUgMgqmQC68Ij47CtrGeRbb5oQK5O3C0usmaHX4H2Y12VAgkH7FL2GhMAg_EHIzZyiBRFKJ]

- Sodium anthraquinone-2-sulfonate. MySkinRecipes. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGMsc_dh3_SKlbOJUsL4-KV_jbixKOey5qXUnLhNJgF3O8GqrhkZcAHlb2BKRsst9hbtzNQM3jS7v633CiBYjH9EhVDHwuPUeaRK4FVXDq1331A5BKCkbs9Ec5qRlztO59T4UqsegRqShcGhxl53Uog9VQlGAc5SDzUz0s_xMzYsTBzNSQt9-g4Z3QlxEXxE5yB5rU0wBhpYqnrRkwQpOGn1GWti3T]

- Anthraquinone-2-Sulfonic Acid (Cas 131-08-8). Parchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxm1CiGtEQrYiFqQXo902g7-KQq5qsQFQ7iWWhufQ5bMZQQteA8ryGZw4uY7ZEGy9a_maGpJqhTs89icIRXnQ0N0rYLToShbNfAgQAJVnyTKiHmEfB4vro_PrJLWD4B8AQju1QY3NFSoj3G6WlfJiY7KfD4A8OzrM5wkVpiDy_GG84Pzn9Pndpm9lLjFxYmRyg]

- Alizarin Red S | Dyes chemical | CAS 130-22-3. Selleck Chemicals. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUn9Rr7jiVcrQsNgFpHWDuwE9sYQh26eIdZ0tdO7qwBwlNwgYUqjKoWT5_E-ctAzoKA4tJrG2UoR6UMfJ3SJyUKktgPImfXBWZ-Rtkd6ZaCk81VDigHQnEcZM_zuM4ea6sePThJ8dIsxChjoKkIO33QLsY]

- Solubilization of Hydrophobic Dyes in Surfactant Solutions. PMC, PubMed Central, NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTqVBZOFSIY9K6VTA94h_LvpPM467TpX3N2wt5sR2B7vF40Lvqya3QTr_uc6NIpCobQf5mORAwjk4A9mnT10k8fLILqK8I0wL5maw9gp9pZiSWlbXVzCLi57KWpt8eTvXgfUaoIXXRd23TdGc=]

- Alizarin Red S, Certified, C.N. #DcAr-9. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3yu6e4urhUgAiTIBuk869EKdnZgHDPvBQGPD83ETNfENbX6qniOXjGUxcq8l-GwaJ6yMLvStGWeWsOikYcYQLrSDkV3EEYwv1JUvVcccb-oAiIqzKdMAYGc0XlNTRNsdrv7fTTIHZFftKEvSFlrZWcfoHKZ2Hcw==]

- Alizarin Red S. Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIiydgOoVqPA5lJZKaKEdvGM0j7TIsvb366ZFPjMZw1mtc1kYwX15_77Bset3VaVdh03zQRkpp5I7V9urRV_MNj_83ElNN3Roy-d8iO8uexp2zj2NZiLvoA8pTpMqIIPrPRJrLqdr7]

- (PDF) Spectrophotometric Study of Acidity Constants of Alizarine Red S in Various Water‐Organic Solvent. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJgAFpz0wbrrzfA7ZW1vUPEKe40kr_2fWbnHPf3kCITxKyM_qnDv-MOTzWCghdJC5LvdO61rhOXxkUDnmdFOQMCOR8JglcMJdwodVxSnzp3-aOj0ANSvNRiNdXtnMQTarUcGa1R7v4CcM4bpIhDajMyhhqy6j5FhgFwmJtI7lirK7RK5kSMrNnMIV8_RQHaGPqEsOsN35dXNGpaDwfLUqtt6AVza7YWvxdqkEQuZm0eJ03CAm72lpKKBZLD_-ZCN381Fwbfe-nUy-0DOO_8Q==]

- SAFETY DATA SHEET. Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0ebqJVhJaoxWj1LNHMtbhAJ8KPHOqQq-wZTdkbT2z8CO-S-PR3yvQOw238uERMjBMcU3CIlWYJxevdzXYbDYQ-unP2YwTMs6cAXlj7AIlLBqD8rIr8LtR7H3PT2WnfFJTPyhNDtwOVrqAO9qrd_XdXDD2iDRCFQOc27EN8RQyTXPgUie9Okl4TfmdbT_6uitqUARiWQpC7zw2ow0Fi5OsTVo1Y1xnRfoNsHbi1gb4KJXakfUTVaT9nAlYLLX0MR7AMbM0upYD-EziwPiqc89LteJIEDp6xw==]

- (PDF) Spectrophotometric Determination of Acidity Constants of Alizarine Red S in Mixed Aqueous−Organic Solvents. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHSl5mpDGyyxmWIo5iEFim2z7EpSrOTGC2Osw3umtQj5ZJoLVQlmNzhqc3wX3b8ajX_ICVzf0cNKYOh9IV3-IFrBHXnK6Kg6unlFkqD0pwScqUk_NLnOHrmrKQaKEfXLZyyCI5BRcaYAEpdhE61b4911gkUorKb7T_Zy0imTqnbK7B21Rj2SSXyNVbXE3_rqWgGVdNw-rXd76pHVvuwLdaTXli-uVPuUMcHekeOn01AD3RDt6zQT8dPFY434BLyXwH5_xTJZXm1koLvYwHz3xesXSzBP_9Oxd]

- Sodium anthraquinone-2-sulfonate | 131-08-8. ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOjszOw10FS-38tkFvwfQ17loiVjvmn9PLcxOQBzRfa6LzGGo8skK8nCtrkaW5DHJPu3Og__RGCAnnPuGXSHyPELKQHbIyVisfIQi4tWljTVyLY1wFNZ9bgyLTsY0jxfn8j57TMru66lW4IC6NPevLJTlSV0-dLncWs_pk7fbDyQ==]

Sources

- 1. Sodium 2-anthraquinonesulfonate - Wikipedia [en.wikipedia.org]

- 2. Sodium anthraquinone-2-sulfonate [myskinrecipes.com]

- 3. CAS 131-08-8: Anthraquinone-2-sulfonic acid, sodium salt, … [cymitquimica.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Solubilization of Hydrophobic Dyes in Surfactant Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jnfuturechemical.com [jnfuturechemical.com]

- 7. chembk.com [chembk.com]

- 8. Anthraquinone-2-Sulfonic Acid CAS 131-08-8 - Chemical Supplier Unilong [unilongindustry.com]

- 9. 131-08-8 | CAS DataBase [m.chemicalbook.com]

- 10. Sodium anthraquinone-2-sulfonate | 131-08-8 [amp.chemicalbook.com]

- 11. prepchem.com [prepchem.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. selleckchem.com [selleckchem.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Alizarin Red S | 130-22-3 [chemicalbook.com]

- 17. Alizarin Red S CAS#: 130-22-3 [m.chemicalbook.com]

Spectroscopic data (UV-Vis, NMR, IR) for Sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate hydrate.

An In-depth Technical Guide to the Spectroscopic Characterization of Sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate hydrate

Prepared by: Gemini, Senior Application Scientist

Introduction: Elucidating the Molecular Signature of a Versatile Anthraquinone Dye

This compound, commonly known in the scientific community as Alizarin Red S, is an anthraquinone dye with significant applications spanning from classical textile dyeing to modern biomedical research. Its utility as a stain for calcium deposits makes it an indispensable tool in the study of osteogenesis, allowing for both qualitative visualization and quantitative analysis of bone mineralization.[1][2] The precise interaction of Alizarin Red S with calcium salts to form a vivid orange-red complex provides a reliable method for assessing the progress of mineralization in cell cultures.[1]

Given its critical role in generating reproducible and statistically significant data, a thorough understanding of its molecular structure and purity is paramount. Spectroscopic techniques such as UV-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy provide the foundational data for structural confirmation and quality control. This guide offers a detailed exploration of the spectroscopic signature of Alizarin Red S, presenting not just the data, but also the underlying principles and field-proven experimental protocols for its acquisition and interpretation. The causality behind experimental choices is emphasized to ensure that the described methods are robust and self-validating.

UV-Visible Spectroscopy: Probing the Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure.[3] For a conjugated system like Alizarin Red S, the absorption of photons promotes electrons from lower energy molecular orbitals (HOMO) to higher energy ones (LUMO), resulting in a characteristic absorption spectrum.[3] The position and intensity of these absorption bands are sensitive to the molecular environment, including solvent and pH.[4]

Experimental Protocol: UV-Vis Spectrum Acquisition

The following protocol outlines the steps for obtaining a high-quality UV-Vis absorption spectrum of Alizarin Red S. The choice of an aqueous medium is dictated by the compound's high polarity and solubility in water.

-

Solvent Selection: Use deionized water as the solvent.

-

Stock Solution Preparation: Accurately weigh a small amount of Alizarin Red S and dissolve it in a known volume of deionized water in a volumetric flask to create a stock solution of known concentration.

-

Working Solution Preparation: Prepare a dilute working solution (e.g., 4.91 x 10⁻⁵ M) by diluting the stock solution.[5] This ensures that the absorbance values fall within the linear range of the spectrophotometer (typically below 2.0).[3]

-

Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20 minutes to ensure stable output.[6] Set the instrument to scan a wavelength range from 200 to 700 nm.[5][7]

-

Blank Measurement: Fill a clean quartz cuvette approximately three-quarters full with deionized water.[8] Place it in the spectrophotometer and record a baseline spectrum. This "blank" scan is automatically subtracted from the sample spectrum to correct for absorbance from the solvent and the cuvette itself.[8]

-

Sample Measurement: Empty the cuvette, rinse it with a small amount of the Alizarin Red S working solution, and then fill it with the sample solution.[6] Place the cuvette in the spectrophotometer and acquire the absorption spectrum.

Data Presentation: UV-Vis Absorption Maxima

The electronic absorption spectrum of this compound in an aqueous solution exhibits distinct absorption bands.

| Wavelength (λmax) | pH | Reference |

| 271 nm | Not Specified | [9] |

| ~420 nm | 4.1 | [5] |

Interpretation of the UV-Vis Spectrum

The observed absorption bands arise from π → π* electronic transitions within the conjugated anthraquinone system. The high-energy band around 271 nm is characteristic of the aromatic rings. The band in the visible region (~420 nm) is responsible for the compound's orange-red color and is attributed to the extended conjugation of the quinone system.[3] The exact position of this band is known to be pH-dependent due to the deprotonation of the hydroxyl groups on the anthraquinone ring, which alters the electronic properties of the chromophore.

Workflow for UV-Vis Spectroscopy

Caption: Workflow for UV-Vis spectral acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is an unparalleled technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. It provides detailed information about the chemical environment, connectivity, and number of different types of atoms in a molecule.

Experimental Protocol: NMR Sample Preparation

The quality of an NMR spectrum is highly dependent on proper sample preparation. For a water-soluble compound like Alizarin Red S, the following protocol is essential.

-

Solvent Selection: Use Deuterium Oxide (D₂O) as the solvent.[10][11] D₂O is the primary solvent for water-soluble compounds and its deuterium signal is used by the spectrometer for field-frequency locking.[10]

-

Sample Concentration:

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of D₂O in a clean vial.[10][11] Gentle vortexing or sonication can aid in complete dissolution.[11]

-

Filtration: It is crucial to have a homogenous solution free of any particulate matter, as solids can severely degrade the magnetic field homogeneity, leading to broad peaks and poor resolution. Filter the solution through a pipette containing a small, tight plug of glass wool directly into a clean, dry 5 mm NMR tube.

-

Final Volume: Ensure the final sample height in the NMR tube is between 4 and 5 cm.[11][12]

-

Tube Cleaning: Before placing it in the spectrometer, wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints.[11]

¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides a map of all the proton environments in the molecule.

Table of ¹H NMR Data (Solvent: D₂O)

| Chemical Shift (δ) ppm | Multiplicity | Inferred Assignment |

| ~8.1-8.3 | m | H-5, H-8 |

| ~7.8-8.0 | m | H-6, H-7 |

| ~7.7 | s | H-1 |

| ~7.5 | d | H-4 |

| ~7.1 | d | H-3 |

Note: The assignments are inferred based on the expected electronic effects of the substituents on the anthraquinone core. The provided data source did not include assignments. The exact chemical shifts can vary slightly based on concentration and pH.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the structure.

Table of ¹³C NMR Data (Solvent: D₂O)

| Chemical Shift (δ) ppm | Inferred Assignment |

| 187.92 | C-10 |

| 181.52 | C-9 |

| 150.91 | C-2 |

| 149.80 | C-4a or C-9a |

| 136.37 | C-8a or C-10a |

| 135.47 | C-5 or C-8 |

| 133.36 | C-6 or C-7 |

| 132.60 | C-6 or C-7 |

| 131.99 | C-5 or C-8 |

| 127.38 | C-1 |

| 127.00 | C-4 |

| 122.80 | C-8a or C-10a |

| 120.15 | C-4a or C-9a |

| 116.53 | C-3 |

Data sourced from ChemicalBook, which lists peaks without explicit assignments.[13] Inferred assignments are based on typical chemical shifts for anthraquinone systems and substituent effects.

Workflow for NMR Sample Preparation

Caption: Workflow for preparing a high-quality NMR sample.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. Each functional group has a characteristic absorption frequency, making the IR spectrum a molecular "fingerprint."

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Attenuated Total Reflectance (ATR) is a widely used sampling technique for FTIR that requires minimal to no sample preparation, making it ideal for analyzing solid powders like Alizarin Red S.[14][15]

-

Background Spectrum: Ensure the ATR crystal (typically diamond) is clean.[14] Record a background spectrum of the empty crystal. This spectrum is automatically subtracted from the sample spectrum to remove interfering signals from the atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small amount of the Alizarin Red S powder onto the ATR crystal.[14][16] Only a few milligrams are needed.

-

Apply Pressure: Use the instrument's pressure clamp to press the sample firmly against the crystal.[14] This ensures good contact, which is essential for obtaining a strong, high-quality spectrum.[17]

-

Data Acquisition: Collect the IR spectrum. The typical range for mid-IR spectroscopy is 4000-400 cm⁻¹.[5]

-

Cleaning: After the measurement, release the pressure clamp, remove the sample, and clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft tissue.[14]

Data Presentation: Characteristic IR Absorption Bands

The IR spectrum of Alizarin Red S shows several strong absorption bands that are characteristic of its functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400 | O-H Stretch | Hydrate (H₂O) and/or Hydroxyls |

| ~1630-1670 | C=O Stretch | Quinone Carbonyls |

| ~1580-1600 | C=C Stretch | Aromatic Ring |

| ~1180-1220 | S=O Asymmetric Stretch | Sulfonate (SO₃⁻) |

| ~1040-1080 | S=O Symmetric Stretch | Sulfonate (SO₃⁻) |

Note: These are approximate ranges based on typical values for these functional groups and data from similar compounds.[5][18]

Interpretation of the IR Spectrum

-

O-H Region: The broad absorption around 3400 cm⁻¹ is indicative of the O-H stretching vibrations from the water of hydration and potentially from the phenolic hydroxyl groups, often broadened by hydrogen bonding.

-

Carbonyl Region: The strong absorptions in the 1630-1670 cm⁻¹ range are characteristic of the two C=O stretching vibrations of the anthraquinone core. Their exact positions can be influenced by conjugation and hydrogen bonding.

-

Aromatic Region: The peak around 1580-1600 cm⁻¹ corresponds to the C=C stretching vibrations within the aromatic rings.

-

Sulfonate Region: The strong, distinct peaks in the 1040-1220 cm⁻¹ region are definitive evidence of the sulfonate group (SO₃⁻), corresponding to its symmetric and asymmetric stretching modes.

Workflow for ATR-FTIR Spectroscopy

Caption: Step-by-step workflow for ATR-FTIR analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound provides a detailed molecular fingerprint that is essential for its identification, structural verification, and purity assessment. UV-Visible spectroscopy confirms the conjugated electronic system responsible for its color. ¹H and ¹³C NMR spectroscopy provide a definitive map of the carbon-hydrogen framework, confirming the substitution pattern on the anthraquinone core. Finally, IR spectroscopy verifies the presence of key functional groups, including the quinone carbonyls, aromatic rings, and the defining sulfonate group. Together, these techniques offer a self-validating system of analysis, ensuring the reliability of this compound in critical research and development applications.

References

- Bancroft, J. D., & Gamble, M. (2008). Theory and Practice of Histological Techniques. Churchill Livingstone Elsevier.

-

Ferreira, M. A., et al. (2021). Structural and Vibrational Characterizations of Alizarin Red S. Molecules, 26(15), 4483. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

ResearchGate. (n.d.). Intermolecular interactions studies. a) 1 H NMR spectra of Alizarin +.... Retrieved from [Link]

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

ALWSCI. (2025). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

University of York. (n.d.). Preparing an NMR sample. Retrieved from [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

-

University College London. (n.d.). Sample Preparation. Retrieved from [Link]

-

University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

JoVE. (2020). UV-Vis Spectroscopy of Dyes - Procedure. Retrieved from [Link]

-

Bruker. (2019). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

JoVE. (2020). UV-Vis Spectroscopy of Dyes - Prep. Retrieved from [Link]

-

Valencia College. (n.d.). Experiment 10 Dye Concentration Using a UV-Vis Spectrophotometer. Retrieved from [Link]

-

Scribd. (n.d.). Jove Protocol 10204 Ultraviolet Visible Uv Vis Spectros. Retrieved from [Link]

-

Michigan State University. (n.d.). UV-Visible Spectroscopy. Retrieved from [Link]

-

Anoxia Tools. (n.d.). Hydrate of sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate-5g. Retrieved from [Link]

-

ResearchGate. (n.d.). Absorption spectra of Alizarine Red S (2.0×10 -4 M) in 50 wt. % DMSO.... Retrieved from [Link]

-

SIELC Technologies. (2018). Sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. S2. 1H-NMR Spectra of Sodium TIPS-Anthracene Sulfonate in.... Retrieved from [Link]

-

NIST. (n.d.). 9,10-Anthracenedione. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 4. researchgate.net [researchgate.net]

- 5. Structural and Vibrational Characterizations of Alizarin Red S [mdpi.com]

- 6. scribd.com [scribd.com]

- 7. Video: UV-Vis Spectroscopy of Dyes - Prep [jove.com]

- 8. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]

- 9. Absorption [Alizarin Red S] | AAT Bioquest [aatbio.com]

- 10. organomation.com [organomation.com]

- 11. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 12. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 13. Alizarin Red S(130-22-3) 1H NMR spectrum [chemicalbook.com]

- 14. agilent.com [agilent.com]

- 15. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 16. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 17. youtube.com [youtube.com]

- 18. Sodium anthraquinone-2-sulfonate(131-08-8) IR Spectrum [chemicalbook.com]

An In-Depth Technical Guide to the Electrochemical Properties and Redox Potential of Sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate hydrate

Executive Summary

Sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate hydrate, commonly known as anthraquinone-2-sulfonate (AQS), is a highly water-soluble organic compound of significant interest in electrochemical applications. Its robust and reversible redox chemistry, centered on the anthraquinone core, makes it a model system for studying proton-coupled electron transfer and a promising candidate for technologies such as aqueous organic redox flow batteries, electrochemical sensors, and redox mediators. This guide provides a comprehensive technical overview of the core electrochemical properties of AQS, detailing its fundamental redox mechanism, the profound influence of pH on its redox potential, and standardized protocols for its characterization using cyclic voltammetry. By synthesizing fundamental principles with practical, field-proven methodologies, this document serves as an essential resource for researchers, chemists, and materials scientists working to harness the unique electrochemical attributes of this versatile molecule.

Introduction to a Versatile Redox-Active Molecule

Chemical Identity and Structure

This compound (AQS) is an organic salt with the molecular formula C₁₄H₇NaO₅S (for the anhydrous form).[1] The molecule's structure is characterized by a planar, three-ring aromatic system of anthraquinone, functionalized with a sulfonate group (-SO₃⁻) at the C2 position.

The key features of its structure are:

-

The Anthraquinone Core: This is the electrochemically active center of the molecule. The two ketone groups (quinones) at positions 9 and 10 can be reversibly reduced to hydroxyl groups (hydroquinone).

-

The Sulfonate Group: This highly polar, ionizable group imparts excellent solubility in water and aqueous electrolytes, a critical advantage over the parent anthraquinone molecule which is largely insoluble.[2] It also acts as an electron-withdrawing group, influencing the electron density of the aromatic system and thereby modulating the redox potential.

Significance in Modern Electrochemical Applications

The unique combination of a stable, reversible redox core and high aqueous solubility has positioned AQS as a key molecule in several advanced applications:

-

Aqueous Organic Redox Flow Batteries (AORFBs): AQS is a benchmark "negolyte" (negative electrolyte) material. Its ability to undergo fast, reversible two-electron transfer at a negative potential makes it ideal for energy storage systems that are potentially safer and more cost-effective than traditional metal-based batteries.[3]

-

Electrochemical Mediators: In bioelectrochemical systems, AQS can act as an electron shuttle, facilitating electron transfer between microbial organisms and electrodes.[4][5][6] This is crucial for applications in microbial fuel cells and microbial electrosynthesis.

-

Catalysis and Sensing: The redox activity of AQS allows it to be used as a catalyst or as a component in electrochemical sensors.[3]

Fundamentals of Anthraquinone Electrochemistry